N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine
Overview
Description
N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C40H31N and its molecular weight is 525.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 525.245649993 g/mol and the complexity rating of the compound is 875. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in OLEDs
N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine and its derivatives have been extensively studied for their applications in organic light-emitting diodes (OLEDs). These compounds are used as electron-blocking materials due to their suitable optical properties and good electrochemical and thermal stability. They help in achieving excellent charge balance and prolong the device lifetime. Different modifying positions of the spiro backbone in these compounds can lead to varied performance in OLEDs (Hu et al., 2020).
Synthesis and Optical Properties
The synthesis of alkylated aminofluorenes, including the N-substituted 2-amino-9,9-dialkylfluorenes, is crucial for their application in scientific research. These compounds, especially those bearing electron-withdrawing substituents, are promising candidates for fluorescence probes in femtosecond solvation dynamics studies. They have potential applications in understanding ultrafast processes in various systems (Saroja et al., 2004).
Photophysical and Thermal Properties
Compounds like N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(naphtho[2,1-b]benzofuran-6-yl)phenyl)-9H-fluoren-2-amine (DFA) and N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-7-(naphtho[2,1-b]benzofuran-6-yl)-N-phenyl-9H-fluoren-2-amine (TFA) are investigated for their photophysical and thermal properties. These properties indicate that they could be efficient hole transport materials for OLEDs due to their proper HOMO energy levels and excellent thermal stability (Wu et al., 2017).
Application in Polymers
New polyimides derived from this compound demonstrate high organosolubility and optical transparency. These materials are used in the creation of transparent, flexible, and strong films with low moisture absorptions and low dielectric constants. Their thermal stability makes them suitable for applications requiring materials that can withstand high temperatures (Zhang et al., 2010).
Nonlinear Optical Behavior
Chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, including modulation of the conjugation pathway, show improved hyperpolarizability. This enhancement is significant for nonlinear optical applications, where the modulation of the “push-pull” effect in the conjugation pathway is a crucial factor. Such materials are essential in advancing the field of nonlinear optics and related technologies (Shivani et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(9,9-diphenylfluoren-2-yl)-9,9-dimethylfluoren-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H31N/c1-39(2)35-19-11-9-17-31(35)33-23-21-29(25-37(33)39)41-30-22-24-34-32-18-10-12-20-36(32)40(38(34)26-30,27-13-5-3-6-14-27)28-15-7-4-8-16-28/h3-26,41H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWVUDKKBFWTLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6C5(C7=CC=CC=C7)C8=CC=CC=C8)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H31N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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